Regioisomeric Identity: [3,4-c] vs. [3,2-c] vs. [2,3-b] Pyrrolopyridine Scaffolds Map to Distinct Patent and Target Space
The [3,4-c] ring-fusion geometry of this compound, combined with the 1-one carbonyl, defines a scaffold that is explicitly claimed in the Markush structures of the Pfizer HPK1 inhibitor patent family (ES-2958948-T3, WO2020102579) [1]. The regioisomer 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (CAS 67139-79-1) lacks the 1-one carbonyl and places the pyridine nitrogen at a different position, while 4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-15-2) features a [2,3-b] fusion with distinct FGFR-targeted biological activity . Only the [3,4-c] isomer with the 1-one group maps onto the core of disclosed HPK1 clinical candidates such as those advanced by Pfizer, Beigene, and Nimbus Therapeutics [2].
| Evidence Dimension | Scaffold-to-target mapping: HPK1 inhibitor patent coverage and clinical candidate structural class |
|---|---|
| Target Compound Data | [3,4-c] ring fusion with 1-one carbonyl; core of Pfizer HPK1 inhibitor patent family (ES-2958948-T3, priority 2018) [1][2] |
| Comparator Or Baseline | [3,2-c] isomer (CAS 67139-79-1): no 1-one carbonyl; not cited in HPK1 inhibitor patents. [2,3-b] isomer (CAS 5912-15-2): FGFR-targeted scaffold with IC50 values of 7, 9, and 25 nM against FGFR subtypes |
| Quantified Difference | Qualitative categorical difference: distinct patent assignee, target class, and clinical development path |
| Conditions | Patent and literature analysis of pyrrolopyridine scaffold usage in kinase inhibitor drug discovery |
Why This Matters
Procurement of the incorrect regioisomer yields intermediates that are structurally excluded from the most advanced HPK1 inhibitor patent space and may direct synthesis toward unrelated biological targets, wasting discovery resources.
- [1] Gallego RA, Nair SK, Kania RS, Ahmad OK, Johnson TW, et al. (Pfizer Inc.). 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for cancer treatment. Patent ES-2958948-T3, granted 2024-02-16. View Source
- [2] Yin Y, Wang C, Liang H, Ji Y, Zhao D, Wang L, Shi W, Wang X, Gao Y, Liu B. Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 2025, 161, 108554. Introduction references clinical candidates from Treadwell, Nimbus, Beigene. View Source
